molecular formula C12H17NO4S2 B385329 Ethyl1-(2-thienylsulfonyl)-4-piperidinecarboxylate CAS No. 328032-17-3

Ethyl1-(2-thienylsulfonyl)-4-piperidinecarboxylate

Cat. No.: B385329
CAS No.: 328032-17-3
M. Wt: 303.4g/mol
InChI Key: CHBYTQYWXGQXFU-UHFFFAOYSA-N
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Description

Ethyl1-(2-thienylsulfonyl)-4-piperidinecarboxylate is a chemical compound with a complex structure that includes a piperidine ring, a thienylsulfonyl group, and an ethyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl1-(2-thienylsulfonyl)-4-piperidinecarboxylate typically involves the reaction of 2-thienylsulfonyl chloride with 4-piperidinecarboxylic acid ethyl ester under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid byproduct.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl1-(2-thienylsulfonyl)-4-piperidinecarboxylate can undergo various chemical reactions, including:

    Oxidation: The thienylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

Ethyl1-(2-thienylsulfonyl)-4-piperidinecarboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl1-(2-thienylsulfonyl)-4-piperidinecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The thienylsulfonyl group can form strong interactions with protein active sites, potentially inhibiting enzyme activity or modulating receptor function. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-ethyl-4-(2-thienylsulfonyl)piperazine
  • 2-ethyl-1-(2-thienylsulfonyl)piperidine

Uniqueness

Ethyl1-(2-thienylsulfonyl)-4-piperidinecarboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may offer enhanced stability, selectivity, or potency in certain applications.

Properties

IUPAC Name

ethyl 1-thiophen-2-ylsulfonylpiperidine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO4S2/c1-2-17-12(14)10-5-7-13(8-6-10)19(15,16)11-4-3-9-18-11/h3-4,9-10H,2,5-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHBYTQYWXGQXFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)S(=O)(=O)C2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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